molecular formula C7H8N4O B7963646 2-amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

2-amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B7963646
M. Wt: 164.16 g/mol
InChI Key: DKCNEPJKPMJYRI-UHFFFAOYSA-N
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Description

2-amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides and then heated under reflux with sodium methoxide in butanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid

    Reduction: Sodium borohydride

    Substitution: Benzylamine

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to the suppression of cell proliferation and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit both PI3K and protein tyrosine kinases sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-3-2-4-5(9-3)10-7(8)11-6(4)12/h2H,1H3,(H4,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCNEPJKPMJYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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